BenchChemオンラインストアへようこそ!

R-87366

HIV protease inhibitor aqueous solubility formulation

R-87366 is a water-soluble HIV protease inhibitor (Ki=11 nM) that eliminates DMSO-related artifacts common with clinically approved, practically insoluble PIs (saquinavir, ritonavir, darunavir). With aqueous solubility of 4.2 mg/mL at 25°C—~100-fold higher than KNI-272—it simplifies buffer preparation for enzymatic assays. Active in acutely infected cells (IC90=0.5 µM against HIV-1IIIB) and clinical isolates (IC90 0.03–0.25 µM), it provides a robust positive control for high-throughput screening and SAR studies.

Molecular Formula C32H39N7O6
Molecular Weight 617.7 g/mol
CAS No. 144779-91-9
Cat. No. B1678774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-87366
CAS144779-91-9
Synonyms3-(N-(quinoxaline-2-carbonyl)-L-asparaginyl)amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide
R 87366
R-87366
Molecular FormulaC32H39N7O6
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4N=C3)O
InChIInChI=1S/C32H39N7O6/c1-32(2,3)38-30(44)25-14-9-15-39(25)31(45)27(41)22(16-19-10-5-4-6-11-19)36-28(42)23(17-26(33)40)37-29(43)24-18-34-20-12-7-8-13-21(20)35-24/h4-8,10-13,18,22-23,25,27,41H,9,14-17H2,1-3H3,(H2,33,40)(H,36,42)(H,37,43)(H,38,44)/t22-,23-,25-,27-/m0/s1
InChIKeyUYZMZENNYRSFDS-QNWDWTFCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-87366 (CAS 144779-91-9) Procurement Guide: Water-Soluble HIV Protease Inhibitor for Antiviral Research


R-87366 (CAS 144779-91-9) is a synthetic, water-soluble human immunodeficiency virus (HIV) protease inhibitor belonging to the transition-state mimetic class derived from (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). It exhibits potent in vitro inhibition of HIV protease with a Ki of 11 nM and demonstrates antiviral activity in both acutely and chronically infected cell models [1]. Its designation as a reference compound in HIV protease research stems from a balance of enzymatic potency and physicochemical properties distinct from many clinically approved protease inhibitors [2].

Why Generic Substitution Fails: Quantifiable Differentiation of R-87366 from Other HIV Protease Inhibitors


HIV protease inhibitors (PIs) exhibit marked heterogeneity in aqueous solubility, a critical determinant of formulation ease, in vitro assay compatibility, and potential bioavailability. While many clinically approved PIs—including saquinavir, ritonavir, lopinavir, and darunavir—are classified as practically insoluble in water (<0.1 mg/mL), R-87366 demonstrates moderate water solubility of 4.2 mg/mL at 25°C [1]. This ~100-fold solubility advantage over structurally related transition-state mimetics like KNI-272 (4 µg/mL) enables simplified experimental workflows without recourse to organic co-solvents or specialized formulation strategies [2]. Consequently, substituting R-87366 with a less soluble analog may introduce confounding variables in cell-based assays, alter pharmacokinetic profiles in animal models, and compromise reproducibility in antiviral screening campaigns.

Quantitative Evidence Guide: Head-to-Head Performance of R-87366 Against Comparator HIV Protease Inhibitors


Superior Aqueous Solubility Enables Co-Solvent-Free Assay Design

R-87366 exhibits a water solubility of 4.2 mg/mL at 25°C, representing a ≥100-fold improvement over the structurally analogous AHPBA-based inhibitor KNI-272 (4 µg/mL) and markedly exceeding the solubility of clinically approved PIs such as saquinavir (insoluble), ritonavir (insoluble), amprenavir (0.04 mg/mL), and darunavir (0.08–0.15 mg/mL) [1].

HIV protease inhibitor aqueous solubility formulation in vitro assay

Nanomolar Potency Against HIV Protease Comparable to Early-Generation Clinical Inhibitors

R-87366 inhibits HIV-1 protease with a Ki of 11 nM, placing its intrinsic enzymatic potency in the same order of magnitude as early-generation clinical PIs such as nelfinavir (Ki ~2 nM) and indinavir (Ki ~0.3–1 nM), while remaining less potent than second-generation inhibitors like darunavir (Ki ~0.01 nM) [1]. Against HIV-1IIIB acutely infected cells, R-87366 achieves an IC90 of 0.5 µM [2].

HIV protease enzyme inhibition Ki antiviral

Ex Vivo Activity Against Clinical HIV Isolates Demonstrates Broad-Spectrum Potential

In ex vivo assays using peripheral blood mononuclear cells (PBMCs) from HIV-infected patients, R-87366 exhibited IC90 values ranging from 0.03 to 0.25 µM against clinical isolates from 5 of 6 patients with varying clinical status, demonstrating potent suppression of diverse viral quasi-species [1]. One isolate from the sixth patient showed reduced sensitivity (IC90 = 0.5 µM), suggesting a potential resistance-associated polymorphism [2].

ex vivo clinical isolates HIV antiviral efficacy

Mechanism Validation: Proteolytic Processing Inhibition Confirms On-Target Activity

In chronically infected Molt-4/HIV-1IIIB cells, R-87366 inhibited the proteolytic processing of the viral Gag precursor polyprotein p55 into the mature matrix protein p17, a hallmark of HIV protease inhibition [1]. This on-target mechanistic validation distinguishes R-87366 from compounds that may exert antiviral effects through off-target or cytotoxic mechanisms.

mechanism of action proteolytic processing p55 p17

Structural Analogy to KNI-272 with Divergent Physicochemical Properties

R-87366 shares the (2S,3S)-AHPBA transition-state mimetic core with the peptidomimetic inhibitor KNI-272, yet substitution of the C-terminal thiazolidine moiety with a proline tert-butylamide confers a >1,000-fold increase in aqueous solubility (4.2 mg/mL vs. 0.004 mg/mL) [1]. This structural divergence enables comparative studies of solubility-driven differences in antiviral efficacy, cellular permeability, and resistance profiles within the same chemotype class.

AHPBA transition-state mimetic KNI-272 structural analog

Limited In Vivo and Clinical Data Emphasize Research-Only Application

No peer-reviewed reports of in vivo pharmacokinetic studies, animal efficacy models, or clinical trials for R-87366 were identified in the public domain. This contrasts sharply with clinically approved HIV PIs such as saquinavir, ritonavir, and darunavir, for which extensive preclinical and clinical data packages exist. The absence of ADME/Tox and human safety data restricts R-87366's utility to in vitro and ex vivo research applications.

preclinical research tool clinical development status

Recommended Research Applications for R-87366 (CAS 144779-91-9) in HIV Protease Studies


In Vitro HIV Protease Inhibition Assays with Aqueous Buffer Compatibility

R-87366 is ideally suited for enzymatic assays measuring HIV-1 protease inhibition where aqueous solubility simplifies buffer preparation and minimizes DMSO-related artifacts. Its Ki of 11 nM provides a robust positive control for high-throughput screening campaigns and structure-activity relationship (SAR) studies [1].

Cell-Based Antiviral Efficacy Studies in HIV-Infected Lymphocytic Cell Lines

The compound's activity in acutely infected cells (IC90 = 0.5 µM against HIV-1IIIB) and chronically infected Molt-4 cells supports its use in cell culture models of HIV replication. The confirmed inhibition of p55→p17 processing validates on-target protease inhibition in a cellular context [1].

Ex Vivo Evaluation Using Patient-Derived Clinical HIV Isolates

R-87366's demonstrated potency (IC90 0.03–0.25 µM) against clinical isolates from 5 of 6 patients makes it a valuable tool for assessing antiviral efficacy against diverse viral quasi-species in PBMC-based ex vivo assays, providing translational insights into potential resistance-associated polymorphisms [1].

Comparative Studies with KNI-272 to Elucidate Solubility-Dependent Antiviral Effects

As a water-soluble analog sharing the AHPBA transition-state mimetic core with KNI-272, R-87366 enables head-to-head comparisons to dissect the contribution of aqueous solubility to cellular permeability, antiviral potency, and resistance emergence within a conserved chemotype class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-87366

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.